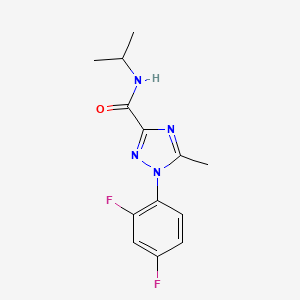

1-(2,4-二氟苯基)-N-异丙基-5-甲基-1H-1,2,4-三唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1H-1,2,4-triazole . Triazole derivatives have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar 1H-1,2,4-triazole derivatives have been synthesized through various methods, including the oxidation of corresponding amidrazones .Molecular Structure Analysis

The molecular structure of similar compounds involves a triazinyl moiety, where the spin density is mainly delocalized .Chemical Reactions Analysis

Similar compounds have shown to be oxidized and reduced chemically and electrochemically reversibly .Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly depending on the specific compound. For example, a similar compound, 1-(2,4-Difluorophenyl)propan-2-one, is a light yellow to yellow liquid .科学研究应用

结构分析和分子相互作用

相关化合物 amicarbazone 的晶体结构分析揭示了其不对称单元中的三个独立分子。三唑环和甲酰胺基团的近共面排列被注意到,这受分子内氢键的影响。这种结构见解强调了该分子形成稳定分子相互作用的潜力,这对于其在材料科学和分子工程中的应用非常重要 (Kaur 等人,2013)。

抗菌应用

与主题化合物密切相关的 1H-1,2,3-三唑衍生物的研究显示出有希望的抗菌特性。这些衍生物对包括金黄色葡萄球菌和致病酵母菌白色念珠菌在内的主要病原体表现出中等到强效的抗菌作用。这一发现表明 1-(2,4-二氟苯基) 衍生物在开发新的抗菌剂方面具有潜力 (Pokhodylo 等人,2021)。

合成方法和化学转化

创新的合成方法已应用于三唑衍生物,突出了此类化合物的化学多功能性。例如,结构相似的抗癫痫药物鲁芬酰胺的无溶剂、无金属合成强调了绿色化学原理。这种方法学进步与 1-(2,4-二氟苯基)-N-异丙基衍生物的环境友好合成路线相关,为可持续药物制造提供了一条途径 (Bonacorso 等人,2015)。

分析化学和质量控制

该化合物与分析应用相关,如一项专注于通过液相色谱-串联质谱 (LC-MS/MS) 对氟康唑中的遗传毒性杂质进行定量测定的研究所示。这项研究强调了 1-(2,4-二氟苯基)-N-异丙基衍生物在开发分析方法以确保药品质量和安全方面的关键作用 (Devanna 和 Reddy,2016)。

作用机制

Target of Action

The primary target of this compound is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by binding and inhibiting it . This inhibition prevents the synthesis of ergosterol, a key component of fungal cell membranes . The compound exhibits selective inhibition of fungal CYP51 and has shown remarkable potency against Candida species during in vitro pharmacological studies .

Biochemical Pathways

The affected biochemical pathway is the ergosterol synthesis pathway. Ergosterol is vital for the integrity of fungal cell membranes . By inhibiting CYP51, the compound disrupts ergosterol production, leading to increased fungal membrane permeability and ultimately causing cell death .

Result of Action

The molecular and cellular effects of the compound’s action include disruption of fungal cell membrane integrity and induction of cell death . This targeted action makes it a highly effective choice for treating conditions like recurrent vulvovaginal candidiasis (RVVC) .

安全和危害

属性

IUPAC Name |

1-(2,4-difluorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSQMAVJWJQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)

![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)